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molecular formula C14H12O3 B183881 4-(Benzyloxy)-2-hydroxybenzaldehyde CAS No. 52085-14-0

4-(Benzyloxy)-2-hydroxybenzaldehyde

Cat. No. B183881
M. Wt: 228.24 g/mol
InChI Key: AMLKEDBYDOCGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

A solution of 2,4-dihydroxy-benzaldehyde (101 g, 0.731 mol) in acetonitrile (700 mL) is treated with KI (12.1 g, 73.1 mmol) and NaHCO3 (70.0 g, 0.834 mol). The mixture is stirred while heating to 60° C. Benzyl chloride (120 g, 0.950 mol) is added and the mixture is refluxed at 82° C. for 16 hours and cooled to room temperature. The solvent is evaporated and the reaction is quenched with water (250 mL) and HCl (5.0 N, 30 mL). The mixture is extracted with EtOAc (300 mL×2), and the organic layers is dried over Na2SO4, filtered, and concentrated to an approximate volume of 200 mL. To 400 mL hexanes is added and the resulting solution is heated to 60° C. to dissolve. The solution is cooled to room temperature and crystallized for 16 hours The solid is filtered and dried to obtain the title compound (130 g, 78%). LC-ES/MS m/e 227.0 (M−1).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])(O)=O.[Na+].[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(#N)C>[CH2:16]([O:10][C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([OH:1])[CH:9]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
70 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed at 82° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with water (250 mL) and HCl (5.0 N, 30 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (300 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an approximate volume of 200 mL
ADDITION
Type
ADDITION
Details
To 400 mL hexanes is added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated to 60° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
crystallized for 16 hours The solid
Duration
16 h
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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